molecular formula C20H15F2NO B1681619 Senicapoc CAS No. 289656-45-7

Senicapoc

Cat. No. B1681619
M. Wt: 323.3 g/mol
InChI Key: SCTZUZTYRMOMKT-UHFFFAOYSA-N
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Description

Senicapoc (ICA-17043) is a Gardos channel blocker . It has been proposed for use in sickle cell anemia . Gardos channel blockers may work in the treatment of sickle cell anemia by blocking the efflux of potassium and water from red blood cells, thereby preventing the dehydration of red blood cells and stopping the polymerization of HbS .


Synthesis Analysis

Senicapoc was designed for a long-term sickle cell disease therapy in order to avoid clotrimazole-1 side-effects . It was derived from clotrimazole-1, a KCNN4 inhibitor . Using senicapoc as the targeting component, the BODIPY-labeled probes could selectively stain the channels in living cells .


Molecular Structure Analysis

Senicapoc acts through binding in the pore of the channel . The similar sensitivity of WT KCNN4 in HEK293 cells and in RBCs suggests that KCNN4 pore structure is not changed by the expression system .


Chemical Reactions Analysis

Senicapoc is a potent inhibitor of WT KCNN4 . It blocks Ca2±induced rubidium flux from human RBCs with an IC50 value of 11 nM and inhibits RBC dehydration with IC50 of 30 nM .


Physical And Chemical Properties Analysis

Senicapoc has a chemical formula of C20H15F2NO . More detailed physical and chemical properties can be found in the Safety Data Sheet .

Scientific Research Applications

Red Blood Cell Hydration and Hemolysis in Sickle Cell Disease

Senicapoc, a Gardos channel inhibitor, plays a significant role in preserving red blood cell (RBC) hydration by limiting solute and water loss. This is especially beneficial for patients with sickle cell anemia (SCA). Studies have shown that Senicapoc increases hemoglobin levels and decreases markers of RBC hemolysis, which suggests a possible increase in the survival of sickle RBCs. These findings indicate that Senicapoc has the potential to improve the condition of patients with SCA by mitigating RBC dehydration and hemolysis, a common complication in this disease (Ataga et al., 2008).

Antimalarial Activity

Senicapoc has been tested for its antimalarial properties due to its ability to block the Gardos channel, which is crucial for the intraerythrocytic growth of malaria parasites. It has been observed to inhibit the growth of human and primate plasmodia, suggesting its potential as a candidate for antimalarial drug development. The safety and biochemical profile of Senicapoc, as established in previous clinical trials for other diseases, further supports its suitability for this purpose (Tubman et al., 2015).

Treatment of Acute Ischemic Stroke

Senicapoc has been repurposed for treating acute ischemic stroke (AIS). It acts as a K<sub>Ca</sub>3.1-specific inhibitor, regulating pro-inflammatory activation of microglia and macrophages, which are crucial in ischemic brain injury and recovery. Preclinical studies have shown that Senicapoc can significantly reduce infarct volume and improve neurobehavioral outcomes in mouse models of AIS. Its favorable pharmacokinetic profile and CNS penetration, without interfering with tissue plasminogen activator, make it a promising therapeutic agent for AIS (Weinstein et al., 2023).

Respiratory and Ocular Treatments

Senicapoc has been evaluated for its efficacy in a large animal model of acute respiratory distress syndrome (ARDS). Though it did not significantly change the primary endpoint, PaO<sub>2</sub>/FiO<sub>2</sub> ratio, it showed a positive effect on reducing pulmonary hemorrhage and neutrophil influx into the lung. This suggests that blocking KCa3.1 channels with Senicapoc could be a potential treatment to improve long-term outcomes in ARDS (Petersen et al., 2021). Additionally, Senicapoc has been formulated into nanoliposomes for topical ophthalmologic treatments, showing promising results in increasing drug bioavailability and retention for ocular surface treatments (Phua et al., 2018).

Future Directions

Senicapoc has been suggested for repurposing as an adjunctive immunocytoprotective agent for combination with reperfusion therapy for ischemic stroke . It has also been proposed for use in the treatment of COVID-19 patients with severe respiratory insufficiency .

properties

IUPAC Name

2,2-bis(4-fluorophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTZUZTYRMOMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276906
Record name Senicapoc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Senicapoc

CAS RN

289656-45-7
Record name Senicapoc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289656-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Senicapoc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Senicapoc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SENICAPOC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS6G201A6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of concentrated sulfuric acid (50 mL) and glacial acetic acid (50 mL) was added to bis(4-fluorophenyl)phenylacetonitrile (18.9 g, 0.06 mol) at rt. The resulting orange solution was stirred and heated at 130° C. for 3 h. The reaction was cooled to 0° C., poured into ice water (150 mL) and neutralized with ammonium hydroxide. The organics were extracted with chloroform (3×100 mL), combined and washed with brine (2×50 mL). The organics were dried (Na2SO4) and concentrated under reduced pressure to afford a yellow-orange solid. The solid was stirred with hot hexane (100 ml) for 30 min and filtered. Crystallization from dichloromethane/hexane gave bis(4-fluorophenyl)phenylacetamide (3) as a white crystalline solid (16.9 g, 0.052 mol, 87%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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